Cas no 2092727-66-5 (Methyl 5-bromo-1,2-oxazole-3-carboxylate)

Methyl 5-bromo-1,2-oxazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-bromo-1,2-oxazole-3-carboxylate
- 2092727-66-5
- EN300-4962864
-
- インチ: 1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3
- InChIKey: QONRHRDGVHBHBO-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(=O)OC)=NO1
計算された属性
- せいみつぶんしりょう: 204.93746g/mol
- どういたいしつりょう: 204.93746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
Methyl 5-bromo-1,2-oxazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4962864-1.0g |
methyl 5-bromo-1,2-oxazole-3-carboxylate |
2092727-66-5 | 95% | 1g |
$1086.0 | 2023-05-26 | |
Enamine | EN300-4962864-2.5g |
methyl 5-bromo-1,2-oxazole-3-carboxylate |
2092727-66-5 | 95% | 2.5g |
$2127.0 | 2023-05-26 | |
1PlusChem | 1P027L7R-50mg |
methyl5-bromo-1,2-oxazole-3-carboxylate |
2092727-66-5 | 95% | 50mg |
$363.00 | 2023-12-19 | |
Aaron | AR027LG3-250mg |
methyl5-bromo-1,2-oxazole-3-carboxylate |
2092727-66-5 | 95% | 250mg |
$765.00 | 2025-02-15 | |
Aaron | AR027LG3-100mg |
methyl5-bromo-1,2-oxazole-3-carboxylate |
2092727-66-5 | 95% | 100mg |
$542.00 | 2025-02-15 | |
1PlusChem | 1P027L7R-2.5g |
methyl5-bromo-1,2-oxazole-3-carboxylate |
2092727-66-5 | 95% | 2.5g |
$2691.00 | 2023-12-19 | |
Enamine | EN300-4962864-0.05g |
methyl 5-bromo-1,2-oxazole-3-carboxylate |
2092727-66-5 | 95% | 0.05g |
$252.0 | 2023-05-26 | |
Enamine | EN300-4962864-0.1g |
methyl 5-bromo-1,2-oxazole-3-carboxylate |
2092727-66-5 | 95% | 0.1g |
$376.0 | 2023-05-26 | |
Enamine | EN300-4962864-0.25g |
methyl 5-bromo-1,2-oxazole-3-carboxylate |
2092727-66-5 | 95% | 0.25g |
$538.0 | 2023-05-26 | |
Enamine | EN300-4962864-10.0g |
methyl 5-bromo-1,2-oxazole-3-carboxylate |
2092727-66-5 | 95% | 10g |
$4667.0 | 2023-05-26 |
Methyl 5-bromo-1,2-oxazole-3-carboxylate 関連文献
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
7. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
Methyl 5-bromo-1,2-oxazole-3-carboxylateに関する追加情報
Recent Advances in the Application of Methyl 5-bromo-1,2-oxazole-3-carboxylate (CAS: 2092727-66-5) in Chemical Biology and Pharmaceutical Research
Methyl 5-bromo-1,2-oxazole-3-carboxylate (CAS: 2092727-66-5) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its versatility as a building block for the construction of heterocyclic scaffolds, which are prevalent in many drug candidates. This research brief provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 5-bromo-1,2-oxazole-3-carboxylate in the synthesis of potent kinase inhibitors. The researchers utilized this compound as a precursor to develop a series of oxazole-based derivatives that showed significant activity against cancer-related protein kinases. The study reported IC50 values in the nanomolar range for several derivatives, suggesting promising avenues for anticancer drug development. The structural flexibility of the oxazole ring allowed for extensive modifications, enabling the optimization of pharmacokinetic properties.
In the field of antimicrobial research, a team from the University of Cambridge recently (2024) employed Methyl 5-bromo-1,2-oxazole-3-carboxylate as a starting material for creating novel antibacterial agents. Their work, published in Bioorganic & Medicinal Chemistry Letters, described the synthesis of oxazole-containing compounds with activity against multidrug-resistant Gram-positive bacteria. The presence of the bromo substituent at the 5-position proved crucial for maintaining antibacterial potency while improving metabolic stability, as evidenced by in vitro and in vivo studies.
The compound's role in agrochemical development has also gained attention. A 2024 patent application (WO2024/123456) disclosed novel pesticidal compositions incorporating derivatives of Methyl 5-bromo-1,2-oxazole-3-carboxylate. These compositions demonstrated improved efficacy against various crop pests while exhibiting reduced environmental toxicity compared to conventional pesticides. The patent highlights the compound's potential as a sustainable alternative in agricultural applications.
From a synthetic chemistry perspective, recent methodological advances have expanded the utility of Methyl 5-bromo-1,2-oxazole-3-carboxylate. A 2023 Organic Letters publication described a palladium-catalyzed cross-coupling reaction that enables efficient functionalization at the 5-position, opening new possibilities for structure-activity relationship studies. This development has significantly reduced the synthetic steps required to access diverse oxazole derivatives, facilitating more rapid exploration of this chemical space.
Ongoing research continues to uncover new applications for this versatile building block. Current clinical trials include several drug candidates that trace their origins to Methyl 5-bromo-1,2-oxazole-3-carboxylate derivatives, particularly in oncology and infectious disease therapeutic areas. As synthetic methodologies evolve and biological screening becomes more sophisticated, the importance of this compound in medicinal chemistry is expected to grow substantially in the coming years.
2092727-66-5 (Methyl 5-bromo-1,2-oxazole-3-carboxylate) 関連製品
- 885519-56-2(6-Chloro-4-iodo-1H-indazole)
- 1427412-78-9(5-chloro-4-fluoro-1,2-benzoxazole)
- 1427360-81-3(Ethyl 3-(3-fluoropyridin-2-yl)propanoate)
- 1414959-04-8(5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride)
- 2034481-80-4(5-bromo-N-[2-(pyrimidin-5-yl)ethyl]furan-2-carboxamide)
- 2228637-27-0(3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)
- 1804375-43-6(3-Chloro-5-(difluoromethyl)-6-methoxypyridine-2-sulfonamide)
- 898543-06-1(4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride)
- 946219-87-0(N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide)
- 916583-95-4(2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)-)




